sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
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Overview
Description
The compound sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of deuterium atoms: Deuterium can be incorporated using deuterated reagents under specific conditions.
Functionalization with hydroxyl and carboxyl groups: These groups can be introduced through oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving deuterium-labeled compounds.
Medicine: Potential use in drug development due to its structural similarity to biologically active steroids.
Industry: Use in the production of deuterium-labeled compounds for various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of deuterium atoms could also affect the compound’s metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the deuterium and sulfate groups.
Corticosteroids: Similar structure but different functional groups.
Deuterated drugs: Compounds with deuterium atoms for improved metabolic stability.
Uniqueness
The uniqueness of this compound lies in its combination of deuterium atoms and sulfate groups, which can confer unique properties such as increased metabolic stability and specific biological activity.
Properties
Molecular Formula |
C24H39NaO8S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C24H40O8S.Na/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(32-33(29,30)31)10-14(23)11-19(22)25;/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31);/q;+1/p-1/t13-,14+,15-,16?,17?,18?,19-,20+,22?,23+,24-;/m1./s1/i8D2,10D2; |
InChI Key |
JJISYZLGGAIDBB-APOOKMPPSA-M |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](C[C@H](C3C2C[C@@H]([C@]4(C3CCC4[C@H](C)CCC(=O)O)C)O)O)C([C@@H]1OS(=O)(=O)[O-])([2H])[2H])C)[2H].[Na+] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+] |
Origin of Product |
United States |
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